4-bromo-2-iodo- 6-(trifluoromethyl)phenol
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Overview
Description
4-bromo-2-iodo- 6-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H3BrF3IO It is a halogenated phenol derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol typically involves multi-step organic reactions. One common method includes the halogenation of a trifluoromethyl-substituted phenol. The process may involve:
Bromination: Using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Iodination: Using iodine or N-iodosuccinimide (NIS) as the iodinating agent.
These reactions are usually carried out under controlled conditions to ensure selective substitution at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-iodo- 6-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: NBS in the presence of a catalyst like iron(III) bromide.
Iodination: NIS in the presence of a catalyst like copper(I) iodide.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
4-bromo-2-iodo- 6-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive compounds due to its halogenated structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo- 6-(trifluoromethyl)phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity and specificity for certain molecular targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenol
- 2-Iodo-4-(trifluoromethyl)phenol
- 2,4,6-Tribromophenol
Uniqueness
4-bromo-2-iodo- 6-(trifluoromethyl)phenol is unique due to the combination of bromine, iodine, and trifluoromethyl groups on a single phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Properties
IUPAC Name |
4-bromo-2-iodo-6-(trifluoromethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICENPKDWGPNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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